Cas no 938-16-9 (2,2-Dimethylpropiophenone)

2,2-Dimethylpropiophenone structure
2,2-Dimethylpropiophenone structure
Product Name:2,2-Dimethylpropiophenone
Numero CAS:938-16-9
MF:C11H14O
MW:162.228263378143
MDL:MFCD00008844
CID:83233
PubChem ID:24856959
Update Time:2024-10-25

2,2-Dimethylpropiophenone Proprietà chimiche e fisiche

Nomi e identificatori

    • 2,2-Dimethyl-1-phenylpropan-1-one
    • 2,2-Dimethylpropiophenone~Pivalophenone
    • alpha,alpha,alpha-Trimethylacetophenone
    • 2,2-Dimethylpropiophenone
    • 2,2-Dimethyl-1-phenyl-1-propanone (ACI)
    • Pivalophenone (6CI, 7CI, 8CI)
    • 1-Phenyl-2,2-dimethyl-1-propanone
    • 2,2,2-Trimethylacetophenone
    • Phenyl tert-butyl ketone
    • tert-Butyl phenyl ketone
    • α,α,α-Trimethylacetophenone
    • α,α-Dimethylpropiophenone
    • CS-0089440
    • t-butyl phenyl ketone
    • NS00014923
    • .alpha.,.alpha.-Dimethylpropiophenone
    • 938-16-9
    • 5-METHYL-5-NITRO-HEXAN-2-OL
    • A844714
    • Q27271899
    • NCGC00257286-01
    • AS-61168
    • EN300-49138
    • 2,2-Dimethylpropiophenone 98%
    • AKOS009157738
    • 2,2-Dimethylpropiophenone, 98%
    • AI3-11505
    • 1-Propanone,2,2-dimethyl-1-phenyl-
    • D97414
    • EINECS 213-338-0
    • MFCD00008844
    • DTXCID3028184
    • Tox21_303564
    • 2,2-Dimethyl-1-phenyl-1-propanone
    • DTXSID1048209
    • SCHEMBL226691
    • UNII-96BA178UNX
    • DB-057435
    • 96BA178UNX
    • 2,2-dimethyl-1-phenyl-propan-1-one
    • CAS-938-16-9
    • 1-Propanone, 2,2-dimethyl-1-phenyl-
    • t-BuBz
    • InChI=1/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H
    • Pivalophenone
    • CHEMBL479495
    • MDL: MFCD00008844
    • Inchi: 1S/C11H14O/c1-11(2,3)10(12)9-7-5-4-6-8-9/h4-8H,1-3H3
    • Chiave InChI: OECPUBRNDKXFDX-UHFFFAOYSA-N
    • Sorrisi: O=C(C(C)(C)C)C1C=CC=CC=1
    • BRN: 1906460

Proprietà calcolate

  • Massa esatta: 162.10400
  • Massa monoisotopica: 162.104
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 1
  • Conta atomi pesanti: 12
  • Conta legami ruotabili: 2
  • Complessità: 158
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 0
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Carica superficiale: 0
  • Conta Tautomer: niente
  • XLogP3: niente
  • Superficie polare topologica: 17.1A^2

Proprietà sperimentali

  • Colore/forma: Non determinato
  • Densità: 0.97 g/mL at 25 °C(lit.)
  • Punto di ebollizione: 219-222 °C(lit.)
  • Punto di infiammabilità: Fahrenheit: 188,6 ° f< br / >Celsius: 87 ° C< br / >
  • Indice di rifrazione: n20/D 1.508(lit.)
  • Coefficiente di ripartizione dell'acqua: Not miscible with water.
  • PSA: 17.07000
  • LogP: 2.91540
  • Solubilità: Non determinato

2,2-Dimethylpropiophenone Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319-H335
  • Dichiarazione di avvertimento: P261-P305+P351+P338
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26-S36
  • CODICI DEL MARCHIO F FLUKA:10
  • Identificazione dei materiali pericolosi: Xi
  • Frasi di rischio:R36/37/38

2,2-Dimethylpropiophenone Dati doganali

  • CODICE SA:2914399090
  • Dati doganali:

    Codice doganale cinese:

    2914399090

    Panoramica:

    2914399090. altri chetoni aromatici senza altri gruppi contenenti ossigeno. IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:5,5%. Tariffa generale:30,0%

    Elementi di dichiarazione:

    Nome del prodotto, contenuto del componente, uso per, imballaggio dichiarato acetone

    Riassunto:

    2914399090. altri chetoni aromatici senza altra funzione di ossigeno. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:5,5%. Tariffa generale:30,0%

2,2-Dimethylpropiophenone Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
Fluorochem
203963-1g
2,2-dimethylpropiophenone
938-16-9 98%
1g
£48.00 2022-03-01
Fluorochem
203963-2.5g
2,2-dimethylpropiophenone
938-16-9 98%
2.5g
£84.00 2022-03-01
Fluorochem
203963-5g
2,2-dimethylpropiophenone
938-16-9 98%
5g
£143.00 2022-03-01
Fluorochem
203963-10g
2,2-dimethylpropiophenone
938-16-9 98%
10g
£260.00 2022-03-01
Alichem
A019122830-100g
2,2-Dimethyl-1-phenylpropan-1-one
938-16-9 98%
100g
$832.65 2023-08-31
TRC
D093865-250mg
2,2-Dimethylpropiophenone
938-16-9
250mg
$ 440.00 2022-06-06
TRC
D093865-500mg
2,2-Dimethylpropiophenone
938-16-9
500mg
$ 735.00 2022-06-06
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
280925-1G
2,2-Dimethylpropiophenone
938-16-9
1g
¥922.53 2023-12-09
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
280925-5G
2,2-Dimethylpropiophenone
938-16-9
5g
¥3467.95 2023-12-09
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
D916329-250mg
2,2-Dimethylpropiophenone
938-16-9 97%
250mg
¥130.00 2022-01-10

2,2-Dimethylpropiophenone Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ,  Water ;  8 h, rt
Riferimento
Alcohol oxidation catalysts containing 2-azaadamantan-N-oxyls and oxidation of alcohols using them
, World Intellectual Property Organization, , ,

Metodo di produzione 2

Condizioni di reazione
1.1 Solvents: Dimethyl sulfide
Riferimento
New copper chemistry. Part 15. Organocopper reagents in dimethyl sulfide
Bertz, Steven H.; Dabbagh, Gary, Tetrahedron, 1989, 45(2), 425-34

Metodo di produzione 3

Condizioni di reazione
1.1 Catalysts: Cesium carbonate ,  4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ;  4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
N-Heterocyclic Carbene-Catalyzed Decarboxylative Alkylation of Aldehydes
Ishii, Takuya; Kakeno, Yuki; Nagao, Kazunori ; Ohmiya, Hirohisa, Journal of the American Chemical Society, 2019, 141(9), 3854-3858

Metodo di produzione 4

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ,  Water ;  3 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Chemoselective Oxidation of p-Methoxybenzyl Ethers by an Electronically Tuned Nitroxyl Radical Catalyst
Hamada, Shohei ; Sugimoto, Koichi; Elboray, Elghareeb E.; Kawabata, Takeo ; Furuta, Takumi, Organic Letters, 2020, 22(14), 5486-5490

Metodo di produzione 5

Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Potassium bromide Solvents: Acetonitrile ,  Water ;  4 h, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water
Riferimento
Selective Oxidation of Alcohols with Alkali Metal Bromides as Bromide Catalysts: Experimental Study of the Reaction Mechanism
Moriyama, Katsuhiko; Takemura, Misato; Togo, Hideo, Journal of Organic Chemistry, 2014, 79(13), 6094-6104

Metodo di produzione 6

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Ruthenium oxide ,  Cobalt oxyhydroxide Solvents: Toluene ;  1.0 h, 110 °C
Riferimento
Liquid-phase oxidation of alcohols by oxygen and nitrous oxide catalyzed by Ru-Co oxide
Stuchinskaya, Tatiana L.; Musawir, Mehdi; Kozhevnikova, Elena F.; Kozhevnikov, Ivan V., Journal of Catalysis, 2005, 231(1), 41-47

Metodo di produzione 7

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ,  Hexane
Riferimento
New class of mixed cuprate(I) reagents, lithium hetero(alkyl) cuprate(I), which allow selective alkyl group transfer
Posner, Gary H.; Whitten, Charles E.; Sterling, Jeffrey J., Journal of the American Chemical Society, 1973, 95(23), 7788-800

Metodo di produzione 8

Condizioni di reazione
1.1 Reagents: Potassium peroxymonosulfate sulfate (2KHSO5.KHSO4.K2SO4) Catalysts: Tetrabutylammonium hydrogen sulfate ,  Benzenesulfonic acid, 5-[[[(1S)-2-amino-1-methyl-2-oxoethyl]amino]carbonyl]-2-io… (polystyrene resin-supported) Solvents: Acetonitrile ;  18 h, 70 °C
Riferimento
Oxidation of secondary alcohols using solid-supported hypervalent iodine catalysts
Ballaschk, Frederic; Kirsch, Stefan F., Green Chemistry, 2019, 21(21), 5896-5903

Metodo di produzione 9

Condizioni di reazione
1.1 Solvents: Tetrahydrofuran ;  20 min, -78 °C
Riferimento
Lithium tert-Butoxy(tert-butyl)cuprate
Hulce, Martin, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2001, 1, 1-2

Metodo di produzione 10

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Sodium acetate ,  Palladium diacetate ,  Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ;  rt; 96 h, 1 atm, 120 °C; 120 °C → rt
1.2 Reagents: Hydrochloric acid Solvents: Water ;  pH 1 - 2
Riferimento
Aerobic oxidation at benzylic positions catalyzed by a simple Pd(OAc)2/bis-triazole system
Urgoitia, Garazi; Maiztegi, Ainhoa; SanMartin, Raul; Herrero, Maria Teresa; Dominguez, Esther, RSC Advances, 2015, 5(125), 103210-103217

Metodo di produzione 11

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Sodium nitrite ,  2,6-Diazatricyclo[3.3.1.13,7]decane-2,6-diylbis(oxy) Solvents: Acetic acid ;  8 h, rt
1.2 Reagents: Sodium bicarbonate ,  Sodium thiosulfate Solvents: Diethyl ether ,  Water
Riferimento
Mechanistic Insight into Aerobic Alcohol Oxidation Using NOx-Nitroxide Catalysis Based on Catalyst Structure-Activity Relationships
Shibuya, Masatoshi; Nagasawa, Shota; Osada, Yuji; Iwabuchi, Yoshiharu, Journal of Organic Chemistry, 2014, 79(21), 10256-10268

Metodo di produzione 12

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ;  45 min, rt
1.2 Reagents: Sodium thiosulfate Solvents: Water ;  rt
Riferimento
Chemoselective Oxidation by Electronically Tuned Nitroxyl Radical Catalysts
Hamada, Shohei; Furuta, Takumi; Wada, Yoshiyuki; Kawabata, Takeo, Angewandte Chemie, 2013, 52(31), 8093-8097

Metodo di produzione 13

Condizioni di reazione
1.1 Reagents: Potassium carbonate ,  Bis(trifluoroacetoxy)iodobenzene Catalysts: 1-Pyrrolidinyloxy, 2,5-bis(methoxycarbonyl)-2,5-dimethyl-, (2R,5R)-rel- Solvents: Dichloromethane ;  25 min, rt
Riferimento
Oxidation catalysts containing N-oxyl compounds
, Japan, , ,

Metodo di produzione 14

Condizioni di reazione
1.1 Reagents: Cesium carbonate Catalysts: 4H-Cycloheptathiazolium, 3-[2,6-bis(1-methylethyl)phenyl]-5,6,7,8-tetrahydro-, p… Solvents: Dimethyl sulfoxide ;  4 h, 60 °C
1.2 Reagents: Ammonium chloride Solvents: Water
Riferimento
Direct Synthesis of Dialkyl Ketones from Aliphatic Aldehydes through Radical N-Heterocyclic Carbene Catalysis
Kakeno, Yuki; Kusakabe, Mayu; Nagao, Kazunori ; Ohmiya, Hirohisa, ACS Catalysis, 2020, 10(15), 8524-8529

Metodo di produzione 15

Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: 2-Azoniatricyclo[3.3.1.13,7]decane, 5-fluoro-2-oxo-, nitrate (1:1) Solvents: Acetic acid ;  0.5 h, rt
1.2 Reagents: Sodium carbonate ,  Sodium sulfite Solvents: Diethyl ether ,  Water
Riferimento
Highly Efficient, Organocatalytic Aerobic Alcohol Oxidation
Shibuya, Masatoshi; Osada, Yuji; Sasano, Yusuke; Tomizawa, Masaki; Iwabuchi, Yoshiharu, Journal of the American Chemical Society, 2011, 133(17), 6497-6500

Metodo di produzione 16

Condizioni di reazione
1.1 Reagents: Cesium carbonate ,  Oxygen Catalysts: Gold Solvents: Toluene ;  25 h, rt
Riferimento
Recyclable gold nanoparticle catalyst for the aerobic alcohol oxidation and C-C bond forming reaction between primary alcohols and ketones under ambient conditions
Kim, Sungjin; Bae, Sang Won; Lee, Jae Sung; Park, Jaiwook, Tetrahedron, 2009, 65(7), 1461-1466

Metodo di produzione 17

Condizioni di reazione
1.1 Reagents: m-Chloroperbenzoic acid Catalysts: (SP-5-31)-Carbonyl[5,10,15,20-tetrakis(2,3,4,5,6-pentafluorophenyl)-21H,23H-porp… Solvents: Bromotrichloromethane ,  Water ;  60 °C
1.2 Reagents: Oxygen Catalysts: Tetrabutylammonium hydroxide Solvents: Bromotrichloromethane ,  Water ;  15 min, 90 °C; 24 h, 1 atm, 90 °C
Riferimento
The aerobic oxidation of alcohols with a ruthenium porphyrin catalyst in organic and fluorinated solvents
Korotchenko, Vasily N.; Severin, Kay; Gagne, Michel R., Organic & Biomolecular Chemistry, 2008, 6(11), 1961-1965

Metodo di produzione 18

Condizioni di reazione
1.1 Catalysts: Trimethylaluminum Solvents: Toluene ;  0.5 h, rt
1.2 Reagents: 2,6-Dichlorobenzaldehyde ;  4 h, rt
Riferimento
Efficient and selective Al-catalyzed alcohol oxidation via Oppenauer chemistry
Graves, Christopher R.; Zeng, Bi-Shun; Nguyen, SonBinh T., Journal of the American Chemical Society, 2006, 128(39), 12596-12597

Metodo di produzione 19

Condizioni di reazione
1.1 Reagents: Iodosylbenzene Catalysts: (SP-5-13)-Chloro[[2,2′-[1,2-ethanediylbis[(nitrilo-κN)methylidyne]]bis[4,6-dichl… Solvents: Acetonitrile ;  2 h, rt
Riferimento
A mild and efficient oxidation of alcohols to ketones with iodosobenzene/(salen) manganese complex
Kim, Sung Soo; Borisova, Galina, Synthetic Communications, 2003, 33(22), 3961-3967

Metodo di produzione 20

Condizioni di reazione
1.1 Reagents: Sodium bicarbonate ,  Sodium hypochlorite ,  Potassium bromide Catalysts: 3-Methyl-4-oxa-5-azatricyclo[4.3.1.13,8]undecane Solvents: Dichloromethane ,  Water ;  0 °C; 20 min, 0 °C
Riferimento
Alkoxyamine compound as catalyst for oxidation of alcohol
, Japan, , ,

2,2-Dimethylpropiophenone Raw materials

2,2-Dimethylpropiophenone Preparation Products

2,2-Dimethylpropiophenone Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:938-16-9)2,2,2-Trimethylacetophenone
Numero d'ordine:A844714
Stato delle scorte:in Stock
Quantità:25g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:03
Prezzo ($):426.0
Email:sales@amadischem.com
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:938-16-9)2,2,2-Trimethylacetophenone
A844714
Purezza:99%
Quantità:25g
Prezzo ($):426.0
Email